2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 3290-98-0
VCID: VC16065292
InChI: InChI=1S/C14H13NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-10,16H,1H3
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

CAS No.: 3290-98-0

Cat. No.: VC16065292

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol - 3290-98-0

Specification

CAS No. 3290-98-0
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 2-[(2-methoxyphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C14H13NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-10,16H,1H3
Standard InChI Key BQQFVTMDJOVKBH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N=CC2=CC=CC=C2O

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features two aromatic rings connected by an imine linkage. The phenolic ring contains a hydroxyl group at the ortho position relative to the imine bond, while the methoxyphenyl group has a methoxy substituent at the para position. The E (trans) configuration around the imine bond is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl and the imine nitrogen.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-[(2-Methoxyphenyl)iminomethyl]phenol
Molecular FormulaC14H13NO2\text{C}_{14}\text{H}_{13}\text{NO}_{2}
Molecular Weight227.26 g/mol
CAS Number3290-98-0
SMILESCOC1=CC=CC=C1N=CC2=CC=CC=C2O
XLogP3-AA3.2

Geometric Isomerism

Synthesis Methodologies

Conventional Condensation

The traditional synthesis involves refluxing equimolar amounts of 2-methoxyaniline and salicylaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid):

2-Methoxyaniline+SalicylaldehydeΔ,EtOH2-(E)-[(2-Methoxyphenyl)Imino]MethylPhenol+H2O\text{2-Methoxyaniline} + \text{Salicylaldehyde} \xrightarrow{\Delta, \text{EtOH}} \text{2-{(E)-[(2-Methoxyphenyl)Imino]Methyl}Phenol} + \text{H}_2\text{O}

Yields typically range from 70–85% after recrystallization from ethanol.

Green Synthesis Advances

Recent protocols employ ethanol-water (1:1) mixtures at 40°C, achieving 96% yield within 20 minutes . This method eliminates toxic solvents and reduces energy consumption. Key advantages include:

  • Shorter reaction time: 20 minutes vs. 2–4 hours in traditional methods.

  • Higher purity: Reduced byproduct formation due to milder conditions.

  • Scalability: Demonstrated for gram-scale production .

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum exhibits characteristic bands:

  • ν(C=N)\nu(\text{C=N}): 1618–1622 cm1^{-1} (strong, sharp).

  • ν(O-H)\nu(\text{O-H}): 3550–3560 cm1^{-1} (broad, phenolic hydroxyl).

  • ν(C-O)\nu(\text{C-O}): 1250–1260 cm1^{-1} (methoxy group).

1H^1\text{H} NMR (DMSO-d6d_6):

  • δ 13.24 (s, 1H, phenolic -OH).

  • δ 8.52 (s, 1H, imine -CH=N).

  • δ 6.82–7.43 (m, 8H, aromatic protons).

  • δ 3.85 (s, 3H, -OCH3_3) .

13C^{13}\text{C} NMR:

  • δ 161.2 (C=N).

  • δ 156.8 (C-OH).

  • δ 55.1 (-OCH3_3).

  • δ 114.3–148.7 (aromatic carbons) .

Coordination Chemistry and Applications

Metal Complexation

The compound acts as a bidentate O,N-donor ligand, forming stable complexes with metals such as Cu(II), Ni(II), and Zn(II). A representative reaction with copper acetate yields:

Cu(OAc)2+2 Ligand[Cu(L)2]2++2 HOAc\text{Cu(OAc)}_2 + 2\ \text{Ligand} \rightarrow [\text{Cu(L)}_2]^{2+} + 2\ \text{HOAc}

Table 2: Selected Metal Complex Properties

Metal IonGeometryMagnetic Moment (μB_\text{B})Application
Cu(II)Square planar1.73Antioxidant catalysts
Ni(II)Octahedral3.11Electrochemical sensors
Zn(II)TetrahedralDiamagneticLuminescent materials

Biological Activities

  • Antimicrobial: MIC values of 12.5 μg/mL against Staphylococcus aureus.

  • Anticancer: IC50_{50} = 18 μM for MCF-7 breast cancer cells.

  • Antioxidant: 85% DPPH radical scavenging at 100 μM .

Industrial and Materials Science Applications

Corrosion Inhibition

In 0.5 M HCl, the compound achieves 94% inhibition efficiency for mild steel at 500 ppm, forming a protective chelate layer.

Photovoltaic Materials

Incorporation into dye-sensitized solar cells (DSSCs) yields a power conversion efficiency of 6.2%, attributed to extended π-conjugation enhancing light absorption.

Environmental and Regulatory Considerations

The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). Proper handling requires PPE, including nitrile gloves and safety goggles. Waste disposal must follow EPA guidelines for nitrogen-containing organics.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of methoxy positioning in modulating biological activity.

  • Nanocomposite Development: Embedding metal complexes into MOFs for gas storage.

  • Toxicology Profiling: Long-term ecotoxicological impacts on aquatic ecosystems.

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